molecular formula C4H2Cl2N2O2 B189355 4,5-Dichloropyridazine-3,6-diol CAS No. 6641-32-3

4,5-Dichloropyridazine-3,6-diol

Cat. No.: B189355
CAS No.: 6641-32-3
M. Wt: 180.97 g/mol
InChI Key: VNYHXKVIOVXVDB-UHFFFAOYSA-N
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Description

4,5-Dichloropyridazine-3,6-diol is a chemical compound with the molecular formula C4H2Cl2N2O2 and a molecular weight of 180.98 g/mol It is a derivative of pyridazine, characterized by the presence of two chlorine atoms and two hydroxyl groups on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloropyridazine-3,6-diol typically involves the chlorination of pyridazine derivatives. One common method is the reaction of pyridazine-3,6-diol with thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the 4 and 5 positions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloropyridazine-3,6-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce ketones or alcohols, respectively .

Mechanism of Action

The mechanism of action of 4,5-Dichloropyridazine-3,6-diol involves its interaction with specific molecular targets and pathways within cells. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways .

Properties

IUPAC Name

4,5-dichloro-1,2-dihydropyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O2/c5-1-2(6)4(10)8-7-3(1)9/h(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYHXKVIOVXVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)NNC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287067
Record name 4,5-dichloropyridazine-3,6-diol
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URL https://comptox.epa.gov/dashboard/DTXSID10287067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6641-32-3
Record name 6641-32-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dichloropyridazine-3,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione
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